Stachybotrysin B

HIV Antiviral Natural Product

Choose Stachybotrysin B for chemoresistance research. As the most potent MDR reversal agent among 10 phenylspirodrimane analogs, it uniquely reverses ABCB1-mediated multidrug resistance at non-cytotoxic concentrations, enabling clean mechanistic studies without confounding cytotoxicity. Its quantifiably distinct anti-HIV potency (IC50 18.1 μM) versus Stachybotrysin A makes it a critical reference for SAR investigations. Sourced from Stachybotrys chartarum, this dual-activity tool compound is essential for oncology and infectious disease natural product libraries.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Cat. No. B3026030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachybotrysin B
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C
InChIInChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1
InChIKeyQQTZGKRXYRFKIF-UKDHAUJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stachybotrysin B: A Phenylspirodrimane Fungal Metabolite with Defined Anti-HIV and MDR Reversal Activity


Stachybotrysin B (CAS 2098376-42-0) is a phenylspirodrimane derivative isolated from the fungus Stachybotrys chartarum [1]. As a member of the structurally diverse phenylspirodrimane class, it is characterized by a spiro[benzofuran-2,1'-naphthalene] core and is one of the first reported examples to possess an isobenzotetrahydrofuran ring with an acetonyl moiety attached [1]. Its primary documented bioactivities include anti-HIV activity in SupT1 cells and the ability to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells at non-cytotoxic concentrations [1][2].

Why Generic Substitution of Phenylspirodrimanes is Scientifically Unwarranted


The phenylspirodrimane class exhibits highly divergent biological profiles, precluding any assumption of functional interchangeability. For instance, while both Stachybotrysin A and Stachybotrysin B demonstrate anti-HIV activity, their potencies differ measurably (IC50 15.6 μM vs. 18.1 μM, respectively) [1]. More critically, Stachybotrysin B uniquely exhibits a potent MDR reversal effect in ABCB1-overexpressing cells, a property not shared by the majority of its in-class analogs screened from the same source organism [2]. These specific, quantifiable differences in efficacy and mode of action render simple analog substitution a high-risk proposition for experimental reproducibility and targeted research outcomes.

Quantitative Differentiation of Stachybotrysin B from Closest Analogs


Comparative Anti-HIV Activity of Stachybotrysin B vs. Stachybotrysin A

Stachybotrysin B demonstrates specific anti-HIV activity, but with a quantifiably different potency compared to its closest analog, Stachybotrysin A. In a direct head-to-head comparison from the same study, the IC50 values for HIV in SupT1 cells were measured, showing Stachybotrysin A to be slightly more potent [1].

HIV Antiviral Natural Product Phenylspirodrimane

Superior MDR Reversal Activity of Stachybotrysin B Among Phenylspirodrimane Analogs

Stachybotrysin B is distinguished by its unique ability to reverse multidrug resistance (MDR) in cancer cells. In a screen of ten phenylspirodrimane analogs isolated from the same deep-sea fungus, Stachybotrysin B (compound 8) was identified as having the most significant reversal effect [1]. This activity was quantified as a fold-reversal of resistance to chemotherapeutic agents doxorubicin (DOX) and navelbine (NVB).

Multidrug Resistance Cancer Chemotherapy ABCB1/P-gp Inhibitor Chemosensitizer

Non-Cytotoxic MDR Reversal: A Critical Differentiator from Cytotoxic Analogs

A defining feature of Stachybotrysin B's MDR reversal activity is that it occurs at concentrations that are not cytotoxic. This is a critical distinction, as many potential MDR reversal agents are limited by their own toxicity. In cell viability assays, Stachybotrysin B showed no significant cytotoxic effect on KB and KBv200 cells below 10 μM, and on HeLa and HeLa/VCR cells below 80 μM, after 72 hours of treatment [1]. These non-cytotoxic concentrations were then used to successfully demonstrate MDR reversal.

Cytotoxicity Chemosensitizer Safety Profile ABCB1

Physicochemical Profile: LogP of 4.89 Indicates High Lipophilicity for Membrane Permeability

Stachybotrysin B possesses a calculated partition coefficient (LogP) of 4.89 . This high lipophilicity is a key physicochemical property that underpins its ability to interact with transmembrane proteins like ABCB1/P-gp and to cross cell membranes, which is consistent with its demonstrated MDR reversal activity and cellular uptake.

Physicochemical Property Lipophilicity Drug-likeness ADME

High-Impact Research and Procurement Applications for Stachybotrysin B


Chemosensitizer for Multidrug Resistant Cancer Research

As the most potent MDR reversal agent among a panel of ten phenylspirodrimane analogs, Stachybotrysin B is the optimal choice for in vitro studies investigating mechanisms of chemoresistance in ABCB1/P-gp overexpressing cancer cell lines (e.g., KBv200, HeLa/VCR) [1]. Its ability to increase the intracellular accumulation of chemotherapeutics like doxorubicin at non-cytotoxic concentrations allows for the study of MDR reversal without confounding cytotoxic effects [1].

Structure-Activity Relationship (SAR) Studies of Phenylspirodrimane Derivatives

Stachybotrysin B serves as a critical reference compound in SAR investigations aimed at understanding the divergent biological activities within the phenylspirodrimane class. Its quantifiably different anti-HIV potency (IC50 18.1 μM) compared to Stachybotrysin A (IC50 15.6 μM) and its unique MDR reversal activity provide clear phenotypic markers for mapping the functional consequences of specific structural modifications, such as the presence of the isobenzotetrahydrofuran ring [2].

Natural Product Screening for Dual-Activity Antiviral and Chemosensitizing Agents

For natural product libraries focused on oncology or infectious disease, Stachybotrysin B is a valuable inclusion due to its dual-reported activity profile. Its confirmed anti-HIV activity in SupT1 cells (IC50 18.1 μM) [2] combined with its validated MDR reversal capability [1] makes it a unique tool compound for research exploring the intersection of viral infection and drug resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stachybotrysin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.